![molecular formula C26H37N5O8 B120522 N-[1-[(2S,4S,5R,6S)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide CAS No. 157878-03-0](/img/structure/B120522.png)
N-[1-[(2S,4S,5R,6S)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[(2S,4S,5R,6S)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide is a nucleoside antibiotic isolated from the culture broth of Streptomyces amakusaensis strain KO-8119 . These compounds have shown significant biological activity, particularly as anticoccidial agents .
Preparation Methods
N-[1-[(2S,4S,5R,6S)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide is typically isolated from the fermentation broth of Streptomyces amakusaensis . The process involves solvent extraction, followed by silica gel column chromatography and preparative high-performance liquid chromatography (HPLC) . The synthetic approach employs glycosyl N-phenyltrifluoroacetimidate and thioglycoside donors to construct the characteristic aminodeoxydisaccharides consisting of α-(1→4)-glycosidic linkage . Gold (I)-catalyzed N-glycosylation is used to furnish 2-deoxy-β-nucleosides, and amidation and global deprotection complete the synthesis .
Chemical Reactions Analysis
N-[1-[(2S,4S,5R,6S)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide undergoes various chemical reactions, including glycosylation and amidation . The synthetic approach employs glycosyl N-phenyltrifluoroacetimidate and thioglycoside donors to construct the characteristic aminodeoxydisaccharides . Gold (I)-catalyzed N-glycosylation is used to furnish 2-deoxy-β-nucleosides . Amidation and global deprotection are also crucial steps in the synthesis . The major products formed from these reactions are the disaccharide nucleosides .
Scientific Research Applications
N-[1-[(2S,4S,5R,6S)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has shown significant anticoccidial activity, making it a valuable compound in the treatment of coccidiosis in poultry . Additionally, it exhibits strong antibiotic activities against Gram-positive bacteria and notably against strains of Mycobacterium tuberculosis . This makes it a potential candidate for the development of new antibiotics to combat drug-resistant bacterial strains .
Mechanism of Action
The mechanism of action of cytosaminomycin B involves its interaction with bacterial ribosomes, inhibiting protein synthesis . This inhibition is achieved through the binding of the compound to the ribosomal RNA, thereby preventing the formation of peptide bonds . The molecular targets include the 30S and 50S subunits of the bacterial ribosome . This mechanism is similar to that of other nucleoside antibiotics, which also target the ribosomal RNA to exert their effects .
Comparison with Similar Compounds
N-[1-[(2S,4S,5R,6S)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide is structurally related to other nucleoside antibiotics such as amicetin, plicacetin, and oxyplicacetin . These compounds share a similar mechanism of action, targeting the bacterial ribosome to inhibit protein synthesis . cytosaminomycin B is unique in its specific glycosylation pattern and its potent anticoccidial activity . The similar compounds include:
- Amicetin
- Plicacetin
- Oxyplicacetin
This compound stands out due to its unique structural features and its effectiveness against a broader range of bacterial strains .
Properties
CAS No. |
157878-03-0 |
|---|---|
Molecular Formula |
C26H37N5O8 |
Molecular Weight |
547.6 g/mol |
IUPAC Name |
N-[1-[(2S,4S,5R,6S)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide |
InChI |
InChI=1S/C26H37N5O8/c1-13-20(30(4)5)21(33)22(34)25(38-13)39-23-14(2)37-19(12-17(23)32)31-11-10-18(29-26(31)36)28-24(35)15-6-8-16(27-3)9-7-15/h6-11,13-14,17,19-23,25,27,32-34H,12H2,1-5H3,(H,28,29,35,36)/t13-,14+,17+,19+,20-,21+,22-,23+,25-/m1/s1 |
InChI Key |
UFIWZSNSJFCLAC-NIMFOLHWSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C4=CC=C(C=C4)NC)C)O)O)N(C)C |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](O[C@@H](C[C@@H]2O)N3C=CC(=NC3=O)NC(=O)C4=CC=C(C=C4)NC)C)O)O)N(C)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C4=CC=C(C=C4)NC)C)O)O)N(C)C |
Synonyms |
cytosaminomycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)


![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)
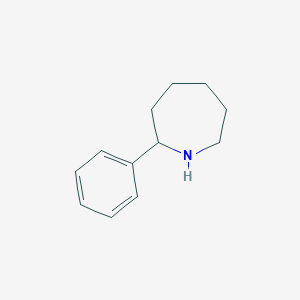
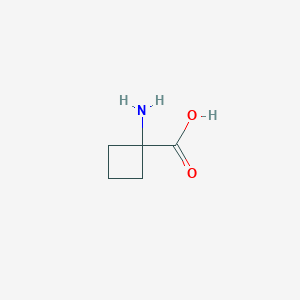
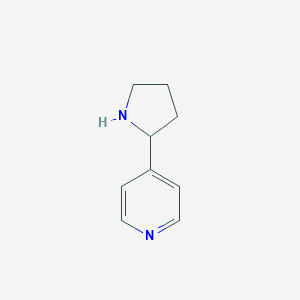
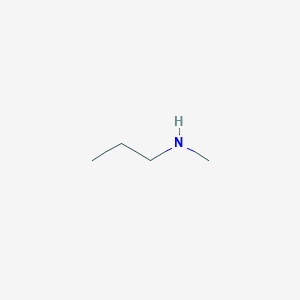
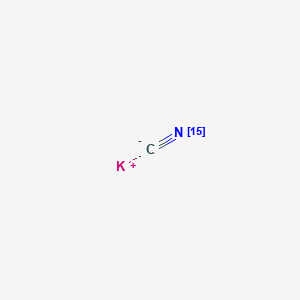
![1-[(3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B120465.png)
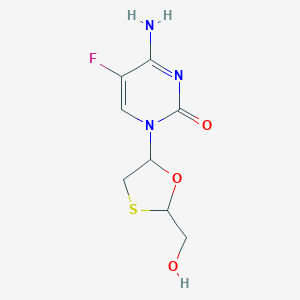
![4-[(Z)-1,2-diphenylbut-1-enyl]phenol](/img/structure/B120472.png)
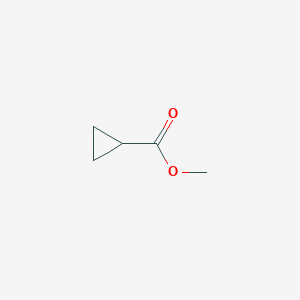
![6-Isothiocyanatobenzo[a]pyrene](/img/structure/B120476.png)
